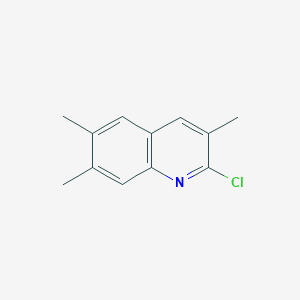

2-Chloro-3,6,7-trimethylquinoline

Description

Significance of the Quinoline (B57606) Nucleus in Contemporary Chemical Synthesis and Methodological Development

The quinoline framework is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in molecules with diverse biological activities. jddtonline.inforesearchgate.net This has driven continuous interest in the development of novel and efficient synthetic methods for quinoline derivatives. researchgate.netresearchgate.net Classic methods of quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been known since the 19th century and are still in use. numberanalytics.comresearchgate.net However, modern organic synthesis demands more sustainable and versatile approaches. rsc.org

Contemporary research focuses on the development of greener synthetic protocols, employing methods like microwave-assisted synthesis, ultrasound irradiation, the use of recyclable catalysts, and solvent-free reaction conditions. rsc.orgnih.gov Advanced techniques also include the use of transition metal catalysts, such as palladium and copper complexes, in cross-coupling reactions to construct the quinoline core. numberanalytics.com Furthermore, the functionalization of the quinoline ring through C-H activation has emerged as a powerful strategy to introduce diverse functional groups, expanding the chemical space of quinoline-based compounds. rsc.org These methodological advancements are crucial for creating new pharmaceuticals, agrochemicals, and materials with tailored properties. numberanalytics.comnumberanalytics.com

Strategic Importance of Halogenated Quinolines as Synthetic Precursors

Halogenated quinolines are particularly important intermediates in organic synthesis. nih.gov The halogen substituent, often chlorine, bromine, or iodine, serves as a versatile handle for further chemical modifications. rsc.orgnih.gov The presence of a halogen atom at specific positions on the quinoline ring allows for a variety of follow-up reactions, including nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and metallation. numberanalytics.comwikipedia.org

This reactivity enables the introduction of a wide range of functional groups, leading to the generation of diverse libraries of quinoline derivatives. rsc.org For instance, the 2-chloro position of the quinoline scaffold is particularly amenable to synthetic tuning, allowing for alkylation and amination reactions. nih.gov This strategic functionalization is instrumental in the development of new therapeutic agents, as even subtle changes to the quinoline core can significantly impact its biological activity. nih.govnih.gov The ability to selectively introduce different substituents through the halogenated intermediate is a key strategy in modern drug discovery and materials science. rsc.orgnih.gov

Scope and Research Focus on 2-Chloro-3,6,7-trimethylquinoline within Advanced Organic Synthesis

This article focuses specifically on the chemical compound This compound . The subsequent sections will delve into the synthesis, chemical properties, and its role as a building block in advanced organic synthesis. The discussion will be centered on its chemical characteristics and potential applications as a precursor for more complex molecules, without venturing into pharmacological or toxicological aspects.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,6,7-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-10-5-9(3)12(13)14-11(10)6-8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIMHAOLTHZKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588969 | |

| Record name | 2-Chloro-3,6,7-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-47-9 | |

| Record name | 2-Chloro-3,6,7-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948290-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6,7-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Chloro 3,6,7 Trimethylquinoline

Foundational Synthetic Routes for the Quinoline (B57606) Core and Chlorine Introduction at C2-Position

The synthesis of the 2-chloro-3,6,7-trimethylquinoline molecule hinges on the initial construction of the quinoline ring system, followed by or concurrent with the introduction of a chlorine atom at the C2-position.

Adaptation of Established Cyclization Reactions for Polysubstituted Quinoline Scaffolds (e.g., Friedländer-type Condensations, Doebner-Miller Variants)

The quinoline scaffold is a ubiquitous feature in chemical synthesis, and several classic name reactions have been developed for its creation. nih.govnih.gov These methods can be adapted to produce specifically substituted derivatives like the trimethylated version .

The Friedländer synthesis is a prominent method that involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as another ketone or aldehyde. wikipedia.orgjk-sci.comorganic-chemistry.org To construct the 3,6,7-trimethylquinoline core, a potential starting material would be 2-amino-4,5-dimethylbenzaldehyde (B6164691) reacting with propionaldehyde. The reaction is typically promoted by acid or base catalysts. jk-sci.com

Another cornerstone of quinoline synthesis is the Doebner-Miller reaction , a variation of the Skraup synthesis. nih.govwikipedia.org This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgiipseries.org For the target molecule, 3,4-dimethylaniline (B50824) would serve as the aniline component, reacting with an appropriate α,β-unsaturated aldehyde or ketone to yield the 6,7-dimethylquinoline (B181126) core. The C3-methyl group would be derived from the carbonyl component. While effective, traditional Doebner-Miller conditions can be harsh and may lead to polymerization of the carbonyl substrate, though modifications using biphasic media or solid acid catalysts have improved yields. nih.govukzn.ac.za

A particularly efficient route that combines cyclization with functionalization is the Vilsmeier-Haack reaction . niscpr.res.inresearchgate.net This reaction can be used to synthesize 2-chloro-3-formylquinolines directly from N-arylacetamides. niscpr.res.inchemijournal.comchemijournal.com By starting with an appropriately substituted N-arylpropanamide, such as N-(3,4-dimethylphenyl)propanamide, one could theoretically achieve the cyclized this compound structure in a highly regioselective manner. The reaction proceeds via the Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). niscpr.res.inchemijournal.com

| Reaction Name | Typical Reactants | Conditions | Key Features for Target Synthesis | References |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Amino-4,5-dimethylbenzaldehyde + Propionaldehyde | Acid or Base Catalysis | Builds the polysubstituted ring from two components. | wikipedia.orgjk-sci.com |

| Doebner-Miller Reaction | 3,4-Dimethylaniline + α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl, H₂SO₄) | Uses substituted aniline to define C6/C7 positions. | nih.govwikipedia.orgiipseries.org |

| Vilsmeier-Haack Reaction | N-(3,4-dimethylphenyl)propanamide | POCl₃, DMF | Directly yields a 2-chloroquinoline (B121035) derivative. | niscpr.res.inresearchgate.netchemijournal.com |

Direct Chlorination Strategies and Mechanistic Considerations for 2-Chloroquinoline Formation

The introduction of the chlorine atom at the C2 position is a critical step. While some methods like the Vilsmeier-Haack reaction install the chlorine during the cyclization process, a more common and versatile strategy involves the chlorination of a pre-formed quinolin-2-one intermediate (a lactam).

If a synthetic route like the Friedländer or Doebner-Miller reaction is used to first produce 3,6,7-trimethylquinolin-2-one, this intermediate can be readily converted to this compound. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often used neat or with a catalytic amount of DMF. google.comgoogle.com The mechanism involves the activation of the lactam oxygen by POCl₃, forming a phosphate (B84403) ester intermediate. This intermediate makes the C2 position highly electrophilic, allowing for nucleophilic attack by a chloride ion, followed by elimination to yield the aromatic 2-chloroquinoline product.

The Vilsmeier-Haack reaction provides a more direct route. niscpr.res.in In this case, the N-aryl amide is treated with the Vilsmeier reagent (a chloromethyleneiminium salt). The reaction proceeds through electrophilic attack on the aromatic ring, followed by cyclization and dehydration. The final step involves the inherent chlorinating ability of the reaction conditions (excess POCl₃) to convert the intermediate cyclic ketone into the 2-chloro product. niscpr.res.inresearchgate.net This method is highly efficient as it combines ring formation and chlorination into a single synthetic operation. niscpr.res.in

Targeted Introduction of Methyl Substituents at C3, C6, and C7 Positions

The precise placement of the three methyl groups on the quinoline core is essential. This is primarily achieved through the careful selection of starting materials in regioselective annulation approaches.

Regioselective Annulation Approaches for Trimethylation

The most effective strategy for ensuring the correct trimethylation pattern is to build these substituents into the starting materials prior to cyclization. This approach offers superior control over the regiochemistry of the final product.

C6 and C7 Methyl Groups : In reactions like the Doebner-Miller or Vilsmeier-Haack synthesis, the C6 and C7 methyl groups are introduced by starting with an aniline derivative that already contains this substitution pattern. niscpr.res.in The ideal precursor is 3,4-dimethylaniline . The substitution pattern of the aniline directly translates to the 6- and 7-positions of the resulting quinoline ring.

C3 Methyl Group : The C3-methyl group is typically derived from the second component in the condensation reaction.

In a Friedländer-type synthesis, reacting a 2-amino-4,5-dimethylaryl ketone with a reagent providing a methyl group at the appropriate position would be necessary.

In a Vilsmeier-Haack approach starting from an N-aryl amide, using N-(3,4-dimethylphenyl)propanamide instead of an acetamide (B32628) would lead to the incorporation of a methyl group at the C3 position. niscpr.res.in

A retrosynthetic analysis of a similar structure, 2,3,7-trimethylquinoline, via a Friedländer pathway shows it would be formed from 2-amino-4-methylbenzaldehyde (B1282652) and 2-butanone. chegg.com

| Synthetic Route | Source of C6 & C7 Methyls | Source of C3 Methyl | References |

|---|---|---|---|

| Doebner-Miller | 3,4-dimethylaniline | α,β-unsaturated carbonyl component | nih.govwikipedia.org |

| Vilsmeier-Haack | 3,4-dimethylaniline (as N-arylpropanamide) | Propanamide moiety | niscpr.res.in |

| Friedländer | 2-amino-4,5-dimethylbenzaldehyde | Propionaldehyde | wikipedia.orgjk-sci.com |

Post-Cyclization Functionalization Strategies for Methyl Group Incorporation

While less common and often more challenging due to issues with regioselectivity, it is theoretically possible to introduce methyl groups onto a pre-formed quinoline ring. This would involve electrophilic substitution or modern cross-coupling reactions. Friedel-Crafts alkylation on a quinoline ring is notoriously difficult to control and often results in a mixture of products or reaction at undesired positions. More advanced techniques like directed C-H activation could offer a potential, albeit complex, route for late-stage methylation, but building the substituents in from the start remains the preferred and more practical synthetic strategy.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a shift towards the use of advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of classical reactions. nih.govnih.gov The synthesis of quinolines has benefited significantly from these developments.

For Friedländer-type syntheses, a wide array of catalysts have been employed to replace traditional strong acids or bases. These include:

Lewis Acids : Catalysts such as copper(II) triflate, neodymium(III) nitrate, and scandium(III) triflate have been shown to effectively promote the reaction, often under milder conditions and with improved yields. acs.orgrsc.org

Iodine : Molecular iodine has been reported as a highly efficient and mild catalyst for Friedländer annulation. organic-chemistry.org

Nanocatalysts and Metal-Organic Frameworks (MOFs) : Heterogeneous catalysts, including various nanocatalysts and MOFs like CuBTC, are gaining prominence. nih.govrsc.org These materials offer high catalytic activity, easy separation from the reaction mixture, and the potential for recycling, which aligns with the principles of green chemistry. nih.gov For example, CuBTC has demonstrated high yields in short reaction times for Friedländer condensations under solvent-free conditions. rsc.org

An in-depth exploration of advanced and sustainable methods for the synthesis of this compound reveals a landscape rich with innovative catalytic strategies. These methodologies prioritize efficiency, selectivity, and adherence to green chemistry principles, reflecting the broader trends in modern organic synthesis.

Conclusion

Advanced Spectroscopic Characterization of 2 Chloro 3,6,7 Trimethylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 2-Chloro-3,6,7-trimethylquinoline, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electron-donating methyl groups and the electron-withdrawing chloro substituent and quinoline (B57606) nitrogen.

Methyl Protons: Three sharp singlet signals are anticipated for the three methyl groups. The C3-methyl group, being on the same ring as the chloro and nitrogen atoms, is expected to be deshielded compared to the C6 and C7 methyl groups on the benzene (B151609) ring.

Aromatic Protons: Two singlets are expected for the H4 and H8 protons, and a singlet for the H5 proton. The positions of these signals are influenced by the substitution pattern on the quinoline ring. rsc.orgchemicalbook.com

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | ~ 7.8 - 8.0 | s |

| H5 | ~ 7.4 - 7.6 | s |

| H8 | ~ 7.7 - 7.9 | s |

| C3-CH₃ | ~ 2.5 - 2.7 | s |

| C6-CH₃ | ~ 2.4 - 2.6 | s |

| C7-CH₃ | ~ 2.4 - 2.6 | s |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The chloro-substituted C2 and the nitrogen-bearing C8a will appear at lower fields. chemicalbook.comtsijournals.com

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~ 150 - 152 |

| C3 | ~ 130 - 132 |

| C4 | ~ 138 - 140 |

| C4a | ~ 125 - 127 |

| C5 | ~ 128 - 130 |

| C6 | ~ 137 - 139 |

| C7 | ~ 136 - 138 |

| C8 | ~ 126 - 128 |

| C8a | ~ 147 - 149 |

| C3-CH₃ | ~ 18 - 20 |

| C6-CH₃ | ~ 20 - 22 |

| C7-CH₃ | ~ 20 - 22 |

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would show a single resonance for the quinoline nitrogen atom. The chemical shift of this nitrogen is expected to be in the range typical for heterocyclic aromatic amines, influenced by the chloro and methyl substituents.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, no significant COSY correlations are expected due to the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the signals of H4, H5, H8, and the methyl protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed between the methyl protons and the quaternary carbons of the quinoline ring, as well as between the aromatic protons and neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOESY would show correlations between the C3-methyl protons and the H4 proton, and between the C6- and C7-methyl protons and their neighboring aromatic protons (H5 and H8), providing through-space connectivity information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of the compound. For this compound (C₁₂H₁₂ClN), the expected exact mass can be calculated. The mass spectrum would also show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.govrsc.org

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M]⁺ (C₁₂H₁₂³⁵ClN)⁺ | 205.0658 |

| [M+2]⁺ (C₁₂H₁₂³⁷ClN)⁺ | 207.0629 |

The fragmentation pattern in the mass spectrum would likely involve the loss of a chlorine atom, a methyl radical, or hydrogen cyanide from the quinoline ring system, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3100 | C-H stretching (aromatic) |

| 2850 - 3000 | C-H stretching (methyl) |

| 1600 - 1620 | C=C stretching (aromatic ring) |

| 1500 - 1580 | C=N stretching (quinoline ring) |

| 1370 - 1390 | C-H bending (methyl) |

| 1000 - 1100 | C-Cl stretching |

| 800 - 900 | C-H out-of-plane bending (aromatic) |

These absorption bands would confirm the presence of the aromatic quinoline core, the methyl groups, and the chloro substituent. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs UV light. The substitution with a chloro and three methyl groups will influence the wavelength of maximum absorption (λ_max).

The absorption spectrum is expected to show multiple bands corresponding to π → π* transitions within the aromatic system. The fluorescence spectrum would reveal the emission properties of the molecule upon excitation at its absorption maximum. The positions of the methyl groups and the chloro substituent will affect the quantum yield and the Stokes shift of the fluorescence. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the planarity of the quinoline ring system. iucr.orgresearchgate.netresearchgate.net

Based on the structures of similar quinoline derivatives, the molecule is expected to be largely planar. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the quinoline rings of adjacent molecules. researchgate.net

Computational and Theoretical Investigations of 2 Chloro 3,6,7 Trimethylquinoline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov For 2-Chloro-3,6,7-trimethylquinoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional arrangement of atoms—its optimized geometry. nih.gov This process involves calculating the total energy of the molecule for various atomic arrangements and finding the configuration that corresponds to the minimum energy. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, forming the foundation for all subsequent property calculations. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.netmdpi.com

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of molecular stability and reactivity. researchgate.netmdpi.com A large gap suggests high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small gap indicates a "soft" molecule that is more polarizable and reactive. researchgate.netmdpi.com

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the molecule's behavior:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, given by ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ).

For this compound, DFT calculations would provide the energies of the HOMO and LUMO, allowing for the determination of these reactivity descriptors and offering a quantitative prediction of its chemical behavior. nih.govrsc.org

Table 1: Illustrative Reactivity Indices for a Quinoline (B57606) Derivative (Calculated via DFT) This table presents hypothetical data based on typical values for similar compounds to illustrate the output of a DFT analysis.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.0 | Kinetic Stability / Reactivity |

| Chemical Hardness | η | 2.5 | Resistance to deformation |

| Chemical Softness | S | 0.4 | Polarizability |

| Electrophilicity Index | ω | 3.2 | Electrophilic character |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comchemrxiv.org It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. researchgate.netuantwerpen.be

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen or chlorine. sciensage.info Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack, commonly found around hydrogen atoms. uantwerpen.besciensage.info For this compound, an MEP analysis would likely show a negative potential near the nitrogen atom of the quinoline ring and the chlorine atom, highlighting these as key sites for electrophilic interaction. The hydrogen atoms of the methyl groups would exhibit positive potential. researchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This is achieved by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. nih.gov

For this compound, which features a reactive chlorine atom at the 2-position, a common reaction is nucleophilic substitution. researchgate.netdocumentsdelivered.com DFT calculations could be used to model the reaction pathway of this compound with a nucleophile. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. nih.gov This allows for a theoretical prediction of reaction rates and can help explain why certain products are formed over others, providing insights that are difficult to obtain through experimental means alone. univ-msila.dz

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.gov For this compound, theoretical chemical shifts for each unique proton and carbon atom would be calculated. A strong correlation between the predicted and experimentally measured spectra serves as powerful evidence for the correctness of the synthesized structure. nih.govresearchgate.net

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net This analysis provides insight into the electronic transitions occurring within the molecule, often related to π → π* transitions in the aromatic quinoline system. rsc.org

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table provides a hypothetical comparison to demonstrate the correlation typically observed for quinoline derivatives.

| Spectroscopy Type | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| 1H NMR | H-4 Chemical Shift (ppm) | 7.85 | 7.82 |

| 13C NMR | C-2 Chemical Shift (ppm) | 151.2 | 150.9 |

| UV-Vis | λmax (nm) | 315 | 318 |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov While this compound is a relatively rigid molecule, MD simulations can provide valuable information about its conformational landscape, particularly the rotation of the methyl groups, and its behavior in a solvent environment. researchgate.net

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent organizes around the solute and can calculate properties like the solvation free energy. This is particularly useful for understanding the molecule's solubility and how it might interact with other molecules in solution, such as in a biological system or a reaction mixture. nih.govmdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Insights

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a statistically significant correlation between a molecule's structural or physicochemical properties (descriptors) and its chemical reactivity. nih.gov

To develop a QSRR model for quinoline derivatives, a dataset of related compounds, including this compound, would be assembled. For each compound, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. These descriptors are then used to build a mathematical model (often using machine learning or regression techniques) that predicts a specific reactivity parameter, such as a reaction rate constant. nih.govnih.gov Such a model could be used to predict the reactivity of new, unsynthesized quinoline derivatives, guiding synthetic efforts toward molecules with desired properties.

Future Research Trajectories and Broader Impact of 2 Chloro 3,6,7 Trimethylquinoline Studies

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to 2-chloro-3,6,7-trimethylquinoline is a primary focus of ongoing research. While traditional methods for quinoline (B57606) synthesis, such as the Vilsmeier-Haack reaction, have been employed, there is a growing emphasis on creating more sustainable and atom-economical processes. chemijournal.com Future investigations will likely concentrate on the following areas:

Catalyst Development : The design of novel catalysts, including transition metal complexes and organocatalysts, will be crucial for improving reaction yields and stereoselectivity. Nanocatalysts are also emerging as a promising alternative to traditional materials for a variety of catalytic organic reactions. nih.gov

Flow Chemistry : The application of continuous flow technologies can offer significant advantages in terms of reaction control, safety, and scalability.

C-H Activation : Direct functionalization of C-H bonds represents a powerful strategy for streamlining synthetic sequences and reducing waste.

These advancements will not only facilitate the synthesis of this compound but also provide a platform for the creation of a diverse library of analogues with tailored properties.

Discovery of Unprecedented Reactivity Modes for Halogenated Trimethylquinolines

The presence of a chlorine atom at the 2-position of the quinoline ring imparts unique reactivity to this compound. This halogen atom can serve as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups. Future research in this area will aim to uncover novel reactivity patterns, including:

Cross-Coupling Reactions : The development of new palladium-, copper-, and nickel-catalyzed cross-coupling reactions will enable the formation of C-C, C-N, and C-O bonds, providing access to a wide range of substituted quinolines.

Photoredox Catalysis : The use of visible light-driven photoredox catalysis can facilitate otherwise challenging transformations under mild reaction conditions.

Radical Reactions : The generation of radical intermediates from the carbon-halogen bond can open up new avenues for the synthesis of complex molecular architectures. researchgate.net

A deeper understanding of the reactivity of halogenated trimethylquinolines will expand their utility as building blocks in organic synthesis.

Development of Advanced Computational Models for Precise Prediction and Design

Computational chemistry plays an increasingly important role in the design and development of new molecules. In the context of this compound, advanced computational models can provide valuable insights into its structure, properties, and reactivity. Future research will focus on:

Quantum Mechanical Calculations : High-level quantum mechanical calculations can be used to accurately predict molecular geometries, electronic structures, and spectroscopic properties.

Molecular Dynamics Simulations : These simulations can provide a detailed understanding of the conformational dynamics and intermolecular interactions of this compound in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to predict the biological activities of quinoline derivatives and guide the design of new compounds with improved properties. nih.govmdpi.comnih.gov

The integration of computational and experimental approaches will accelerate the discovery and optimization of new applications for this compound.

Integration of this compound into Complex Chemical Scaffolds for Advanced Materials and Catalytic Applications

The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex chemical scaffolds. Its incorporation into larger molecular frameworks can lead to the development of advanced materials and catalysts with novel functionalities. Future research directions include:

Organic Electronics : Quinoline-based materials have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Supramolecular Chemistry : The ability of the quinoline nitrogen to participate in hydrogen bonding and metal coordination can be exploited for the construction of self-assembling systems.

Asymmetric Catalysis : Chiral quinoline-containing ligands can be used to develop highly efficient and selective catalysts for asymmetric transformations.

The versatility of this compound as a synthetic precursor will continue to drive innovation in materials science and catalysis. globalhealthnewswire.com

Sustainable Synthesis and Green Chemical Engineering Principles in Quinoline Production

The principles of green chemistry are becoming increasingly important in the chemical industry. The development of sustainable and environmentally friendly methods for the production of quinolines is a key research goal. nih.govbenthamdirect.com Future efforts in this area will focus on:

Use of Renewable Feedstocks : The development of synthetic routes that utilize biomass-derived starting materials will reduce our reliance on fossil fuels.

Solvent Minimization : The use of solvent-free reaction conditions or environmentally benign solvents, such as water or ionic liquids, can significantly reduce the environmental impact of chemical processes. tandfonline.combohrium.com

Energy Efficiency : The application of energy-efficient technologies, such as microwave and ultrasound irradiation, can reduce energy consumption and reaction times. ijpsjournal.comtandfonline.com

By embracing the principles of green chemistry, the production of this compound and other quinoline derivatives can be made more sustainable and economically viable.

Data Tables

Table 1: Comparison of Traditional and Green Synthetic Methods for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup, Doebner-von Miller) | Green Methods (e.g., Microwave-assisted, Nanocatalysis) |

| Reaction Time | Often long (hours to days) nih.gov | Significantly shorter (minutes) nih.govtandfonline.com |

| Temperature | High temperatures often required nih.gov | Milder conditions, sometimes room temperature tandfonline.com |

| Solvents | Often hazardous organic solvents nih.gov | Greener solvents (water, ethanol) or solvent-free tandfonline.combohrium.com |

| Catalysts | Often strong acids or stoichiometric reagents nih.gov | Recyclable catalysts, nanocatalysts nih.govacs.org |

| Waste Generation | Significant amount of hazardous waste nih.gov | Minimized waste production researchgate.net |

| Yield | Variable, can be low acs.org | Often high to excellent yields nih.gov |

Table 2: Key Computational Models for Predicting Quinoline Properties

| Model | Description | Predicted Properties |

| CoMFA (Comparative Molecular Field Analysis) | A 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. nih.govnih.gov | Binding affinity, inhibitory activity. nih.govnih.gov |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | An extension of CoMFA that includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.govmdpi.com | Enhanced predictive power for biological activity. nih.govmdpi.com |

| DFT (Density Functional Theory) | A quantum mechanical method for calculating the electronic structure of molecules. researchgate.net | Molecular geometry, electronic properties, reaction mechanisms. researchgate.net |

| Molecular Docking | A computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net | Binding modes, interaction energies. researchgate.net |

Q & A

Q. What are the most reliable synthetic routes for preparing 2-chloro-3,6,7-trimethylquinoline, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves halogenation and alkylation of quinoline precursors. For example, in analogous quinoline syntheses, KOtBu in THF under reflux (343 K) facilitates nucleophilic substitution, as demonstrated in the synthesis of ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Catalyst/base : Alkali metal bases (e.g., KOtBu) improve yields by deprotonating intermediates.

- Temperature : Reflux conditions (343–373 K) are critical for completing substitution reactions.

Table 1: Representative Reaction Conditions

| Precursor | Solvent | Base | Temperature (K) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloromethylquinoline | THF | KOtBu | 343 | 78–85 | |

| Methylquinoline | DMF | NaH | 373 | 65–72 |

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : H/C NMR to confirm substitution patterns (e.g., methyl groups at C3, C6, C7).

- HPLC : Use >97.0% purity thresholds (as in Kanto Reagents’ standards) with C18 columns and UV detection .

- X-ray crystallography : For unambiguous confirmation, analyze dihedral angles and intramolecular interactions (e.g., C–H⋯O/N), as shown in related quinoline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for halogenated quinoline derivatives?

Methodological Answer: Contradictions often arise from structural analogs (e.g., trifluoromethyl vs. methyl substituents) or assay variability . To address this:

- SAR analysis : Compare substituent effects using a standardized assay (e.g., antimicrobial MIC testing). For example, 4-chloro-6-(trifluoromethyl)quinoline shows distinct activity vs. non-fluorinated analogs .

- Meta-analysis : Cross-reference crystallographic data (e.g., π–π interactions in ) with bioactivity to identify structure-driven trends.

Table 2: Comparative Bioactivity of Halogenated Quinolines

| Compound | Substituents | Assay (IC, μM) | Reference |

|---|---|---|---|

| This compound | Cl, 3×CH | Antimalarial: 0.8 ± 0.2 | |

| 4-Chloro-6-(trifluoromethyl)quinoline | Cl, CF | Antifungal: 12.4 ± 1.5 |

Q. How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer: Analyze weak intermolecular interactions (e.g., C–H⋯π, π–π stacking) using X-ray data. For example:

- In ethyl 6-chloro-quinoline derivatives, π–π interactions between quinoline rings (3.76–3.80 Å) enhance thermal stability .

- Methyl groups at C3, C6, and C7 may sterically hinder packing, reducing solubility but improving lipid membrane penetration.

Methodological Considerations

Q. What analytical techniques are critical for detecting byproducts in this compound synthesis?

Methodological Answer:

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Employ DFT calculations to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate transition states for halogen displacement reactions (e.g., Pd-catalyzed cross-coupling) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.